molecular formula C12H12ClFN2 B13140158 2-(tert-Butyl)-4-chloro-7-fluoroquinazoline

2-(tert-Butyl)-4-chloro-7-fluoroquinazoline

Cat. No.: B13140158
M. Wt: 238.69 g/mol
InChI Key: HZPSXXQPXAOLNP-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-chloro-7-fluoroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of tert-butyl, chloro, and fluoro substituents in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-chloro-7-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of Substituents: The tert-butyl, chloro, and fluoro groups are introduced through various substitution reactions. For instance, tert-butyl groups can be added using tert-butyl chloride in the presence of a base, while chloro and fluoro groups can be introduced using chlorinating and fluorinating agents, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often use continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-chloro-7-fluoroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex quinazoline-based structures.

Scientific Research Applications

2-(tert-Butyl)-4-chloro-7-fluoroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a core structure in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-chloro-7-fluoroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-4-chloroquinazoline
  • 2-(tert-Butyl)-7-fluoroquinazoline
  • 4-chloro-7-fluoroquinazoline

Uniqueness

2-(tert-Butyl)-4-chloro-7-fluoroquinazoline is unique due to the combination of tert-butyl, chloro, and fluoro substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12ClFN2

Molecular Weight

238.69 g/mol

IUPAC Name

2-tert-butyl-4-chloro-7-fluoroquinazoline

InChI

InChI=1S/C12H12ClFN2/c1-12(2,3)11-15-9-6-7(14)4-5-8(9)10(13)16-11/h4-6H,1-3H3

InChI Key

HZPSXXQPXAOLNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC(=C2)F)C(=N1)Cl

Origin of Product

United States

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